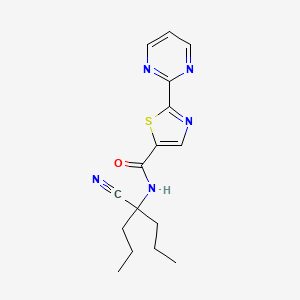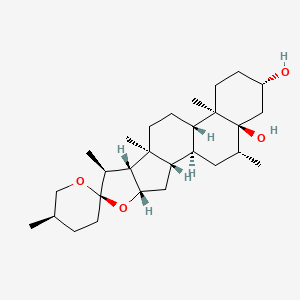
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide, also known as XPA-145, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. XPA-145 is a quinoxaline derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential drug for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial and DNA-Gyrase Inhibition
Quinolone derivatives, including those with cyclopropyl groups, have shown significant antibacterial activity and DNA-gyrase inhibition, indicating their potential as antibiotics. A study by Domagala et al. (1988) developed a series of quinolone derivatives, demonstrating that the cyclopropyl group significantly enhances the activity of these compounds against a broad spectrum of bacteria, both in vitro and in vivo (Domagala et al., 1988).
Carbamoylation of Nitrogen Heteroarenes
He et al. (2017) introduced hydrazinecarboxamides as a new class of carbamoylating agents, which can efficiently carbamoylate a variety of electron-deficient nitrogen heteroarenes, including quinoxaline. This method offers a practical approach to structurally diverse nitrogen-heteroaryl carboxamides, highlighting the versatility of these compounds in chemical synthesis (He et al., 2017).
Novel Quinoline Derivatives Synthesis
Gok et al. (2014) explored the Pfitzinger reaction for synthesizing novel quinoline derivatives, demonstrating the method's utility in creating a variety of heterocyclic compounds. Such synthetic strategies could be relevant for developing new quinoxaline derivatives with potential applications in various fields (Gok et al., 2014).
Metal-Free Carbamoylation
Xie et al. (2019) reported a metal- and base-free method for the carbamoylation of quinoxalin-2(1H)-ones, providing an efficient and eco-friendly approach to quinoxaline-3-carbonyl compounds. This research underscores the ongoing interest in developing sustainable and versatile synthetic methods for quinoxaline derivatives (Xie et al., 2019).
Antimicrobial and Anticancer Activities
Investigations into the biological activities of quinoxaline derivatives have highlighted their potential as antimicrobial and anticancer agents. For example, Ahmed et al. (2020) synthesized ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and tested their anti-proliferative effects against cancer cell lines, finding some compounds with noteworthy activity (Ahmed et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-8-7-13(12-5-6-12)22-23(17)10-9-19-18(25)16-11-20-14-3-1-2-4-15(14)21-16/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCBDTZMDFQAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)
![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)
![3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2408005.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2408008.png)
![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)




![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)